REACTION_CXSMILES
|
[OH2:1].[OH-:2].[K+].[Cl-].[Li+].Cl[C:7](Cl)(Cl)[CH:8]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)[OH:9]>O1CCOCC1.C(OCC)C>[S:11]1[CH:12]=[CH:13][CH:14]=[C:10]1[CH:8]([OH:9])[C:7]([OH:2])=[O:1] |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.254 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
0.693 g
|
Type
|
reactant
|
Smiles
|
ClC(C(O)C=1SC=CC1)(Cl)Cl
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature and for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 80° C
|
Type
|
CUSTOM
|
Details
|
The ether soluble part was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
was treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Thereafter, the filtrate was concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.246 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |